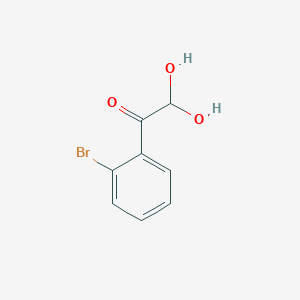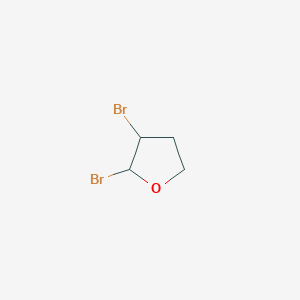
2,3-Dibromotetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromotetrahydrofuran is an organic compound with the molecular formula C4H6Br2O It is a derivative of tetrahydrofuran, where two hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromotetrahydrofuran can be synthesized through the bromination of tetrahydrofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to tetrahydrofuran by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2,3-dihydrofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Major Products:
Substitution: Corresponding substituted tetrahydrofuran derivatives.
Reduction: Tetrahydrofuran.
Elimination: 2,3-Dihydrofuran.
Aplicaciones Científicas De Investigación
2,3-Dibromotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3-dibromotetrahydrofuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, and the compound is converted back to tetrahydrofuran. The molecular targets and pathways involved vary based on the specific chemical context.
Comparación Con Compuestos Similares
2,3-Dichlorotetrahydrofuran: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodotetrahydrofuran: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorotetrahydrofuran: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 2,3-Dibromotetrahydrofuran is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and more polarizable than chlorine and fluorine, making this compound more reactive in certain chemical reactions. This reactivity can be advantageous in specific synthetic applications where selective transformations are required.
Propiedades
Número CAS |
52911-58-7 |
|---|---|
Fórmula molecular |
C4H6Br2O |
Peso molecular |
229.90 g/mol |
Nombre IUPAC |
2,3-dibromooxolane |
InChI |
InChI=1S/C4H6Br2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |
Clave InChI |
SJWJMCVIJLKQIT-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
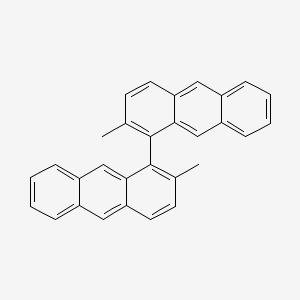


![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

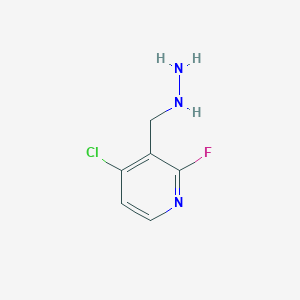
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
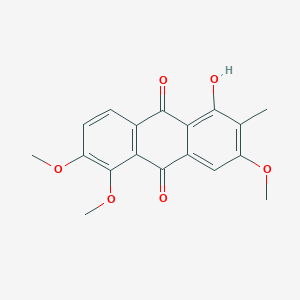

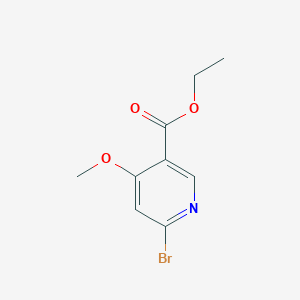
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
